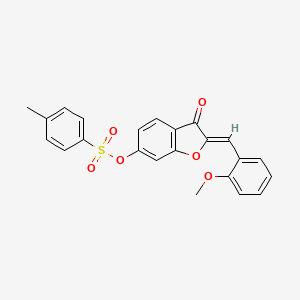![molecular formula C25H24N2O7 B12201662 5-hydroxy-N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}tryptophan](/img/structure/B12201662.png)
5-hydroxy-N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}tryptophan is a complex organic compound that combines the structural features of tryptophan and coumarin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}tryptophan typically involves multiple steps:
Formation of the Coumarin Derivative: The coumarin moiety can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Acylation of Tryptophan: Tryptophan is acylated using acyl chlorides or anhydrides to introduce the acetyl group.
Coupling Reaction: The final step involves coupling the acylated tryptophan with the coumarin derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the coumarin ring.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Reduced forms with hydroxyl groups replacing carbonyls.
Substitution: Substituted products with various functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
5-hydroxy-N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}tryptophan has diverse applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.
Antioxidant Activity: The hydroxy groups contribute to its antioxidant properties, neutralizing free radicals.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Such as warfarin and dicoumarol, known for their anticoagulant properties.
Tryptophan Derivatives: Including serotonin and melatonin, which play crucial roles in neurotransmission and circadian rhythms.
Uniqueness
5-hydroxy-N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}tryptophan is unique due to its combined structural features of coumarin and tryptophan, offering a distinct profile of biological activities and chemical reactivity.
This compound’s multifaceted nature makes it a valuable subject of study in various scientific disciplines, promising new insights and applications in the future.
Properties
Molecular Formula |
C25H24N2O7 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-(5-hydroxy-1H-indol-3-yl)-2-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C25H24N2O7/c1-12-6-20(23-13(2)14(3)25(32)34-21(23)7-12)33-11-22(29)27-19(24(30)31)8-15-10-26-18-5-4-16(28)9-17(15)18/h4-7,9-10,19,26,28H,8,11H2,1-3H3,(H,27,29)(H,30,31) |
InChI Key |
UKCPAGVGBCCKEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12201579.png)
![7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12201586.png)
![N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12201591.png)
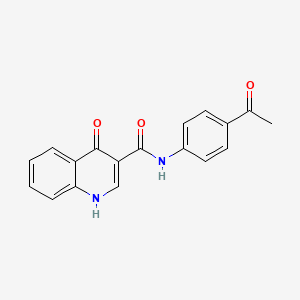
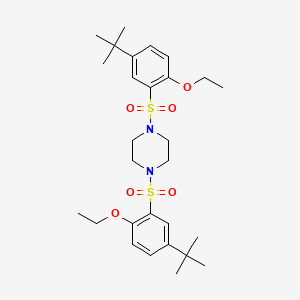
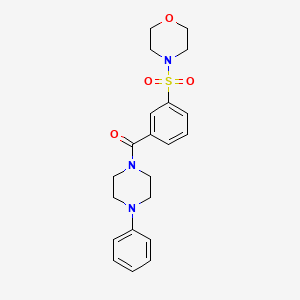
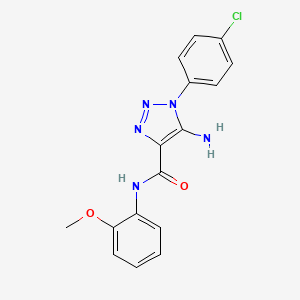
![N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide](/img/structure/B12201604.png)
![N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B12201606.png)
![2-{[3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12201612.png)
![N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12201626.png)
![1-(2,4-dimethoxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12201633.png)
![2-({[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12201651.png)
